Thieno[2,3-c]pyridine-3-carboxylic acid

Kinase inhibition ATP-mimetic design Medicinal chemistry

Thieno[2,3-c]pyridine-3-carboxylic acid (CAS 1337880-68-8) is a superior kinase hinge-binding scaffold. Its unique [2,3-c] fusion pattern enables optimal hydrogen-bonding geometry unavailable in [3,2-c] regioisomers. The unsubstituted core with a 3-carboxylic acid allows rapid SAR diversification via amide coupling, validated in GRK2, COT, and PTP1B programs (TCS 401). Ideal for de-risked lead optimization.

Molecular Formula C8H5NO2S
Molecular Weight 179.2 g/mol
CAS No. 1337880-68-8
Cat. No. B1322150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-c]pyridine-3-carboxylic acid
CAS1337880-68-8
Molecular FormulaC8H5NO2S
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CS2)C(=O)O
InChIInChI=1S/C8H5NO2S/c10-8(11)6-4-12-7-3-9-2-1-5(6)7/h1-4H,(H,10,11)
InChIKeyNSGLBRSUDBAIIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-c]pyridine-3-carboxylic Acid (CAS 1337880-68-8): Baseline Overview for Procurement and Research Selection


Thieno[2,3-c]pyridine-3-carboxylic acid (CAS 1337880-68-8) is a heterocyclic building block featuring a fused thiophene-pyridine bicyclic core with a carboxylic acid moiety at the 3-position [1]. The scaffold serves as a versatile precursor for synthesizing diverse bioactive molecules, particularly in kinase inhibitor and phosphatase inhibitor programs . The unsubstituted parent compound provides a clean starting point for SAR exploration, with the carboxylic acid enabling amide coupling, esterification, and other derivatization chemistries without requiring deprotection steps . Commercial availability typically ranges from 95% to 98% purity from multiple global suppliers, with pricing varying significantly based on quantity and vendor sourcing strategy .

Why Thieno[2,3-c]pyridine-3-carboxylic Acid Cannot Be Substituted with Thieno[3,2-c]pyridine or Other Regioisomeric Analogs in Discovery Programs


Substituting Thieno[2,3-c]pyridine-3-carboxylic acid with its regioisomer Thieno[3,2-c]pyridine-3-carboxylic acid or other heterocyclic analogs introduces distinct electronic and steric properties that alter target binding, synthetic derivatization pathways, and downstream SAR. The [2,3-c] fusion pattern positions the nitrogen atom at the 6-position of the bicyclic system, creating a unique hydrogen-bonding geometry that differs fundamentally from the [3,2-c] isomer where the nitrogen resides at the 5-position . This positional difference directly impacts kinase hinge-binding interactions, as demonstrated by structure-based design studies showing that the [2,3-c] scaffold forms optimal hydrogen bonds with backbone amide NH and carbonyl groups in the ATP pocket, while the [3,2-c] analog exhibits suboptimal geometry [1]. Additionally, the carboxylic acid position (3-position in the target compound vs. variable positioning in analogs) determines accessible synthetic routes and the types of amide/ester derivatives that can be prepared without protecting group manipulations .

Product-Specific Quantitative Evidence: Thieno[2,3-c]pyridine-3-carboxylic Acid Differentiation Against Closest Analogs


Superior Kinase Hinge-Binding Geometry: [2,3-c] vs. [3,2-c] Thienopyridine Scaffold Comparison

The Thieno[2,3-c]pyridine-3-carboxylic acid scaffold provides a distinct hydrogen-bonding geometry compared to the Thieno[3,2-c]pyridine regioisomer. In GRK2 kinase inhibition studies, the [2,3-c] scaffold forms optimal hydrogen bonds with both the backbone amide NH-group and a backbone carbonyl group of the kinase ATP pocket, a binding mode not accessible to the [3,2-c] isomer due to altered nitrogen positioning [1]. This structural differentiation directly impacts inhibitor design, as the [2,3-c] scaffold serves as a privileged ATP-mimetic hinge binder while the [3,2-c] analog requires alternative binding strategies.

Kinase inhibition ATP-mimetic design Medicinal chemistry

Carboxylic Acid Position Advantage: Direct Amide Coupling Accessibility vs. Protected Analogs

Thieno[2,3-c]pyridine-3-carboxylic acid features a free carboxylic acid at the 3-position, enabling direct amide coupling and esterification without deprotection steps. This contrasts with common protected analogs such as 6-BOC-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid (CAS 889939-56-4) or 6-Fmoc-protected derivatives (CAS 2387242-20-6), which require additional deprotection steps before further functionalization . The unsubstituted parent compound also avoids the synthetic burden of removing protecting groups from the piperidine nitrogen, streamlining library synthesis and SAR exploration . The [2,3-c] fusion positions the carboxylic acid at the 3-position of the thiophene ring, providing optimal steric accessibility for coupling reactions compared to the 2-carboxylic acid regioisomers found in related scaffolds .

Synthetic chemistry Building block efficiency Library synthesis

Purity and Stability Specifications: 97% Minimum Purity with 2-Year Storage Stability at 20°C

Commercial Thieno[2,3-c]pyridine-3-carboxylic acid is routinely available at ≥97% purity with documented storage stability of 2 years at 20°C, providing reliable long-term inventory management . This purity specification exceeds the typical 95% minimum purity offered for many related heterocyclic building blocks such as Thieno[3,2-c]pyridine-3-carboxylic acid analogs . The higher purity reduces the need for repurification before use in sensitive biochemical assays or as synthetic intermediates where impurities can propagate through multi-step sequences. The compound's solid-state stability at ambient temperature also eliminates cold-chain logistics costs associated with unstable heterocyclic building blocks .

Quality control Procurement specification Compound stability

Scaffold Provenance in Validated PTP1B Inhibitors: TCS 401 (Ki = 0.29 μM) Demonstrates Biological Relevance

The Thieno[2,3-c]pyridine-3-carboxylic acid scaffold serves as the core of TCS 401 (2-(oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid, CAS 243966-09-8), a validated selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B) with Ki = 0.29 μM [1]. TCS 401 demonstrates >200-fold selectivity for PTP1B over CD45 D1D2 (Ki = 59 μM), >1,900-fold over PTPβ (Ki = 560 μM), and >3,700-fold over PTPε D1 (Ki = 1,100 μM) . This selectivity profile establishes the [2,3-c] scaffold as a privileged chemotype for PTP1B inhibitor development, whereas the [3,2-c] scaffold has not produced comparable validated PTP1B inhibitors with similar selectivity windows [2]. The tetrahydro derivative of the parent compound thus provides a biologically validated entry point for structure-based design programs targeting metabolic disorders .

PTP1B inhibition Diabetes research Selectivity profiling

COT Kinase and Hsp90 Inhibitor Scaffold: Demonstrated Activity Across Multiple Therapeutic Targets

The Thieno[2,3-c]pyridine scaffold has been validated in multiple kinase and non-kinase target programs. 2,4-Disubstituted thieno[2,3-c]pyridines have been identified as potent COT kinase inhibitors through high-throughput screening, with structural modifications yielding improved enzyme potency and cellular activity [1]. Additionally, thieno[2,3-c]pyridine derivatives demonstrate anticancer activity through Hsp90 inhibition, with derivative 6i showing IC50 values of 10.8 μM (HSC3 head and neck cancer), 11.7 μM (T47D breast cancer), and 12.4 μM (RKO colorectal cancer) [2]. The scaffold also appears in A-205804, a potent inhibitor of E-selectin and ICAM-1 expression with IC50 values of 20 nM and 25 nM, respectively [3]. This multi-target validation across distinct mechanisms (kinase inhibition, Hsp90 chaperone inhibition, adhesion molecule expression) distinguishes the [2,3-c] scaffold from the [3,2-c] isomer, which has more limited documented target coverage [4].

COT kinase Hsp90 inhibition Anticancer screening

Antimycobacterial Scaffold Validation: Pantothenate Synthetase Inhibition with Sub-10 μM IC50

The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide scaffold, directly derived from Thieno[2,3-c]pyridine-3-carboxylic acid, has been validated as an inhibitor of Mycobacterium tuberculosis pantothenate synthetase (PS). Among 26 synthesized derivatives, compound 11 (6-(4-nitrophenylsulfonyl)-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide) demonstrated IC50 = 5.87 ± 0.12 μM against MTB PS, with MIC = 9.28 μM against MTB and no cytotoxicity at 50 μM [1]. This antimycobacterial validation expands the scaffold's therapeutic scope beyond oncology and metabolic disorders into infectious disease, a target area where the [3,2-c] thienopyridine scaffold has not been similarly validated for PS inhibition [2]. The carboxamide derivative at the 3-position, accessible via direct amidation of the parent carboxylic acid, represents a productive SAR vector for this target class .

Antitubercular drug discovery Pantothenate synthetase Mycobacterium tuberculosis

Thieno[2,3-c]pyridine-3-carboxylic Acid: Recommended Research and Industrial Application Scenarios Based on Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring ATP-Competitive Kinase Inhibitor Scaffolds

The Thieno[2,3-c]pyridine-3-carboxylic acid scaffold provides an established ATP-mimetic hinge-binding motif validated in GRK2, COT kinase, and other kinase inhibitor programs [4]. The [2,3-c] fusion pattern offers optimal hydrogen-bonding geometry with backbone amide NH and carbonyl groups in the kinase ATP pocket, a binding mode not accessible to the [3,2-c] regioisomer [2]. Procurement of the unsubstituted parent compound enables rapid SAR exploration at the 2-, 4-, and 6-positions via amide coupling, Suzuki coupling, and nucleophilic aromatic substitution chemistries [3].

PTP1B Inhibitor Discovery for Type 2 Diabetes and Metabolic Syndrome Research

The Thieno[2,3-c]pyridine-3-carboxylic acid scaffold is the core of TCS 401, a validated selective PTP1B inhibitor with Ki = 0.29 μM and >200-fold selectivity over related phosphatases [4]. The parent carboxylic acid can be converted to the tetrahydro derivative and further functionalized with oxalyl-amino groups to access this validated chemotype [2]. This scaffold provides a de-risked entry point for PTP1B inhibitor programs, with established selectivity data guiding subsequent optimization efforts [3].

Anticancer Drug Discovery Targeting Hsp90 or E-Selectin/ICAM-1 Pathways

Thieno[2,3-c]pyridine derivatives have demonstrated anticancer activity through multiple mechanisms: Hsp90 inhibition with derivative 6i showing IC50 values of 10.8-12.4 μM across three cancer cell lines, and E-selectin/ICAM-1 expression inhibition with A-205804 showing sub-25 nM IC50 values [4]. The unsubstituted Thieno[2,3-c]pyridine-3-carboxylic acid serves as an ideal starting material for synthesizing focused libraries targeting these mechanisms, with the carboxylic acid enabling rapid diversification at the 3-position [2]. The scaffold's multi-target validation across distinct cancer-relevant pathways distinguishes it from more narrowly validated heterocyclic building blocks [3].

Antitubercular Drug Discovery Targeting Pantothenate Synthetase

The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide scaffold, directly accessible from Thieno[2,3-c]pyridine-3-carboxylic acid, has been validated as an inhibitor of Mycobacterium tuberculosis pantothenate synthetase with IC50 = 5.87 μM and MIC = 9.28 μM against MTB [4]. The parent carboxylic acid can be reduced to the tetrahydro derivative and amidated to generate carboxamide libraries for PS inhibitor SAR exploration [2]. This application scenario is particularly valuable for programs seeking novel antitubercular agents with novel mechanisms of action distinct from existing tuberculosis drugs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[2,3-c]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.